N'-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide
Description
N’-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide is an organic compound known for its unique chemical structure and properties It is a derivative of oxamide, featuring a cyclohexyl group and a dimethylamino propyl chain
Properties
IUPAC Name |
N'-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-16(2)10-6-9-14-12(17)13(18)15-11-7-4-3-5-8-11/h11H,3-10H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQWZXMUHAAWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide typically involves the reaction of cyclohexylamine with N,N-dimethyl-3-aminopropylamine in the presence of oxalyl chloride. The reaction proceeds under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of N’-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N’-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino group can engage in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. These interactions can modulate various biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-aminopropylamine
- Cyclohexylamine
- Oxamide derivatives
Uniqueness
N’-cyclohexyl-N-[3-(dimethylamino)propyl]oxamide stands out due to its unique combination of a cyclohexyl group and a dimethylamino propyl chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
